

# An In-depth Technical Guide to the Physical Properties of Deuterated Methane

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## Compound of Interest

Compound Name: Methane- $^{13}\text{C},d_4$

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This technical guide provides a comprehensive overview of the core physical properties of deuterated methane and its isotopologues ( $\text{CH}_3\text{D}$ ,  $\text{CH}_2\text{D}_2$ ,  $\text{CHD}_3$ , and  $\text{CD}_4$ ). The substitution of hydrogen with deuterium atoms induces notable changes in the molecular properties of methane, which are critical for various applications in research and development, including kinetic isotope effect studies, neutron scattering, and as tracers in metabolic and environmental research. This document details these properties, the experimental protocols for their determination, and the methods for the synthesis and purification of these compounds.

## Core Physical Properties

The progressive deuteration of methane leads to systematic changes in its physical properties. These variations are primarily due to the greater mass of deuterium compared to protium, which influences the vibrational zero-point energy of the molecule. This, in turn, affects intermolecular forces and macroscopic properties such as boiling point, melting point, and vapor pressure.

## Thermodynamic Properties

The following table summarizes the key thermodynamic properties of methane and its deuterated isotopologues.

Property	CH <sub>4</sub>	CH <sub>3</sub> D	CH <sub>2</sub> D <sub>2</sub>	CHD <sub>3</sub>	CD <sub>4</sub>
Molecular Weight (g/mol)	16.04	17.05	18.06	19.06	20.07
Melting Point (°C)	-182.5	-183.6	-184.4	-184.8	-183 <sup>[1][2]</sup>
Boiling Point (°C)	-161.5 <sup>[3][4]</sup>	-160.5	-159.6	-159.0	-161 <sup>[1][2]</sup>
Triple Point Temperature (K)	90.66	90.41	90.17	89.96	89.79
Triple Point Pressure (mm Hg)	87.50	84.5	82.0	80.2	79.1
Heat of Vaporization (kJ/mol)	8.17	-	-	-	8.52

## Molecular Structure and Spectroscopy

The substitution of hydrogen with deuterium also impacts the molecular geometry and vibrational frequencies.

Property	CH <sub>4</sub>	CH <sub>3</sub> D	CH <sub>2</sub> D <sub>2</sub>	CHD <sub>3</sub>	CD <sub>4</sub>
C-H Bond Length (Å)	1.094	1.094	1.094	1.094	-
C-D Bond Length (Å)	-	1.092	1.092	1.092	1.092
H-C-H Bond Angle (°)	109.5	~109.5	~109.5	-	-
D-C-D Bond Angle (°)	-	-	~109.5	~109.5	109.5
Vibrational Frequencies (cm <sup>-1</sup> )	See Note 1	See Note 2	See Note 3	See Note 4	See Note 5

Note 1 (CH<sub>4</sub>): Key vibrational modes are  $\nu_1$  (A<sub>1</sub>) at  $\sim 2917\text{ cm}^{-1}$ ,  $\nu_2$  (E) at  $\sim 1534\text{ cm}^{-1}$ ,  $\nu_3$  (F<sub>2</sub>) at  $\sim 3019\text{ cm}^{-1}$ , and  $\nu_4$  (F<sub>2</sub>) at  $\sim 1306\text{ cm}^{-1}$ . Note 2 (CH<sub>3</sub>D): Key vibrational modes include C-D stretch at  $\sim 2200\text{ cm}^{-1}$  and various C-H stretches and bending modes.<sup>[5]</sup> Note 3 (CH<sub>2</sub>D<sub>2</sub>): Exhibits a more complex spectrum with contributions from symmetric and asymmetric C-H and C-D stretches and various bending modes. Note 4 (CHD<sub>3</sub>): Key vibrational modes include a C-H stretch at  $\sim 2945\text{ cm}^{-1}$  and various C-D stretches and bending modes. Note 5 (CD<sub>4</sub>): Key vibrational modes are  $\nu_1$  (A<sub>1</sub>) at  $\sim 2109\text{ cm}^{-1}$ ,  $\nu_2$  (E) at  $\sim 1092\text{ cm}^{-1}$ ,  $\nu_3$  (F<sub>2</sub>) at  $\sim 2259\text{ cm}^{-1}$ , and  $\nu_4$  (F<sub>2</sub>) at  $\sim 996\text{ cm}^{-1}$ .

## Experimental Protocols

The determination of the physical properties of deuterated methanes requires specialized experimental techniques, particularly due to their gaseous nature at standard conditions and low critical temperatures.

## Synthesis and Purification of Deuterated Methanes

**Synthesis:** Deuterated methanes are typically synthesized by the reduction of the corresponding halogenated methane precursors with a deuterium source.<sup>[6]</sup>

- $\text{CH}_3\text{D}$ : Prepared by the reaction of methyl iodide ( $\text{CH}_3\text{I}$ ) with a deuterated reducing agent, such as zinc dust in deuterium oxide ( $\text{D}_2\text{O}$ ).[6]
- $\text{CH}_2\text{D}_2$ : Synthesized from dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or dibromomethane ( $\text{CH}_2\text{Br}_2$ ) and a deuterium source.
- $\text{CHD}_3$ : Prepared from chloroform ( $\text{CHCl}_3$ ) or bromoform ( $\text{CHBr}_3$ ) using deuterated reagents.
- $\text{CD}_4$ : Commonly synthesized by the reaction of carbon tetrachloride ( $\text{CCl}_4$ ) with a strong deuterating agent like lithium aluminum deuteride ( $\text{LiAlD}_4$ ) or through the reaction of aluminum carbide ( $\text{Al}_4\text{C}_3$ ) with  $\text{D}_2\text{O}$ .

Purification: The synthesized deuterated methanes often contain isotopic impurities and byproducts. Purification is crucial and is typically achieved through:

- Gas Chromatography (GC): A highly effective method for separating methane isotopologues. [7][8] The gas mixture is passed through a column with a stationary phase that has different affinities for the different isotopologues, leading to their separation.
- Cryogenic Distillation: This technique exploits the differences in the boiling points of the isotopologues.[9][10] By carefully controlling the temperature and pressure in a distillation column, the more volatile components can be separated from the less volatile ones.

## Determination of Thermodynamic Properties

Melting and Boiling Points: These properties are determined for cryogenic gases by slowly changing the temperature of a sample under constant pressure and observing the phase transitions. A temperature probe and a pressure transducer are used to monitor the conditions. The melting point is identified by the temperature plateau during the solid-to-liquid transition, and the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Vapor Pressure Measurement: The vapor pressure of the liquid isotopologues is measured as a function of temperature using a cryostat to control the temperature accurately. A capacitance manometer is used to measure the pressure of the vapor in equilibrium with the liquid in a sealed container.

## Determination of Molecular Structure and Spectroscopy

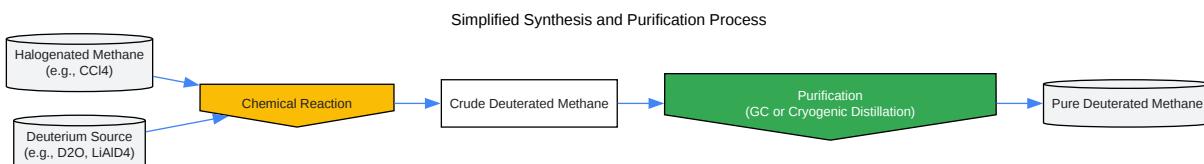
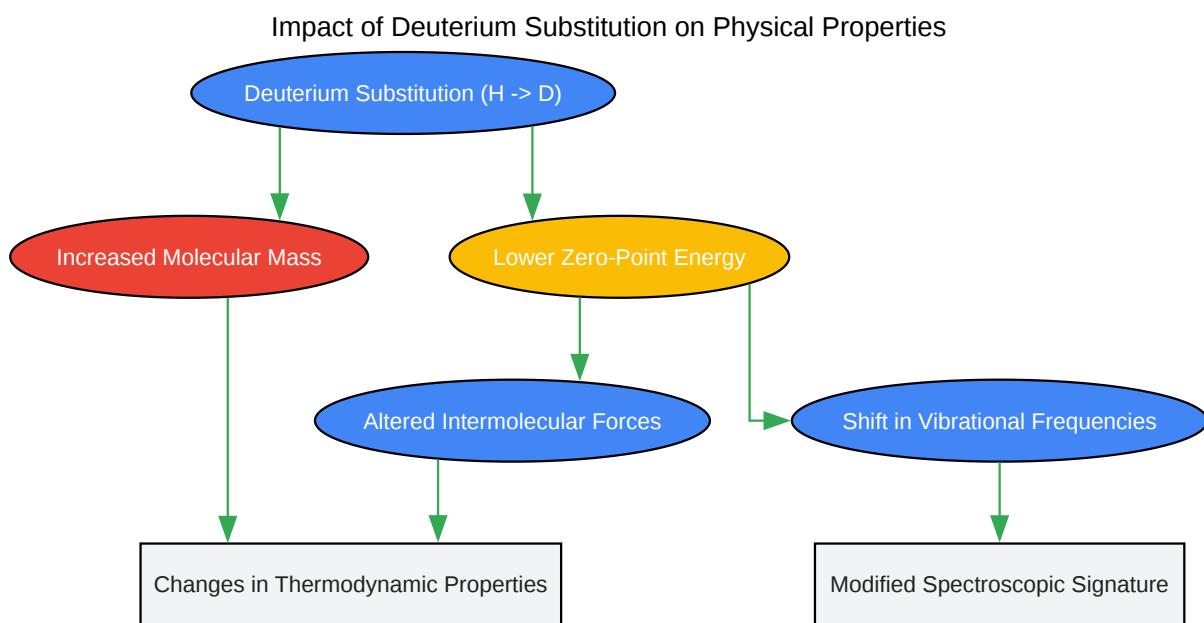
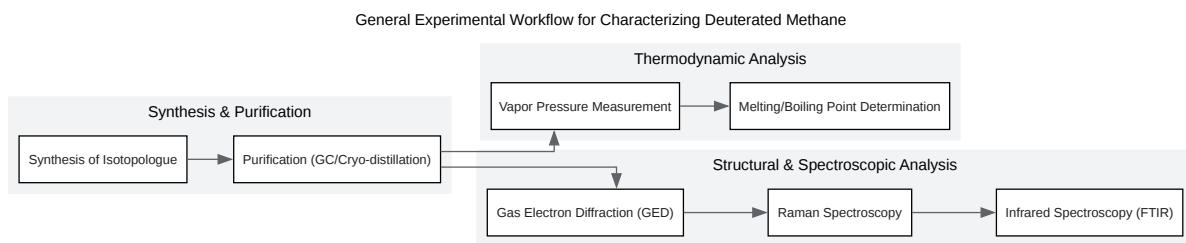
Gas Electron Diffraction (GED): This is a primary technique for determining the bond lengths and angles of gas-phase molecules.[\[2\]](#)[\[11\]](#)

- Sample Introduction: A narrow beam of the gaseous deuterated methane is introduced into a high-vacuum chamber.
- Electron Beam Interaction: A high-energy electron beam is directed through the gas stream.
- Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.
- Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the internuclear distances and thus the bond lengths and angles of the molecule.

Raman and Infrared (IR) Spectroscopy: These spectroscopic techniques are used to probe the vibrational modes of the molecules.

- Raman Spectroscopy: A laser beam is directed through the gas sample. The scattered light is collected and analyzed. The frequency shifts of the inelastically scattered light correspond to the vibrational frequencies of the molecule.
- Infrared (FTIR) Spectroscopy: A beam of infrared radiation is passed through the gas sample. The frequencies at which the molecules absorb the radiation correspond to their vibrational frequencies. The resulting spectrum provides a fingerprint of the molecule's vibrational structure.

## Visualizations



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